molecular formula C6H13NO3 B15204098 (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol

(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol

Cat. No.: B15204098
M. Wt: 147.17 g/mol
InChI Key: YRBKDBZXOAEMOT-ZXXMMSQZSA-N
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Description

(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups, as well as multiple hydroxyl groups. Its stereochemistry is defined by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.

Scientific Research Applications

(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol hydrate
  • (2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5+,6+/m1/s1

InChI Key

YRBKDBZXOAEMOT-ZXXMMSQZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H](N1)CO)O)O

Canonical SMILES

CC1C(C(C(N1)CO)O)O

Origin of Product

United States

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